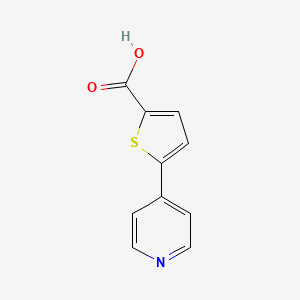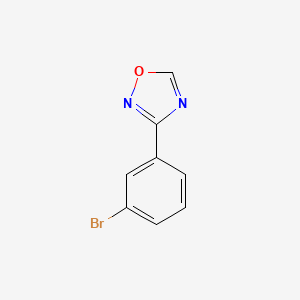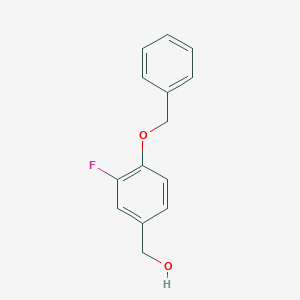
2-(ブロモメチル)-5-フルオロベンゾニトリル
概要
説明
The compound 2-(Bromomethyl)-5-fluorobenzonitrile is a halogenated aromatic nitrile that has been the subject of various studies due to its potential as an intermediate in organic synthesis. The presence of both bromine and fluorine atoms on the benzene ring makes it a versatile precursor for further chemical modifications, which can be utilized in the synthesis of complex molecules for pharmaceuticals and materials science.
Synthesis Analysis
Several papers discuss the synthesis of halogenated benzonitriles, which are closely related to 2-(Bromomethyl)-5-fluorobenzonitrile. For instance, a two-step synthesis of substituted 3-aminoindazoles from 2-bromobenzonitriles has been reported, involving palladium-catalyzed arylation and an acidic deprotection/cyclization sequence . Another study describes an improved synthesis of a compound that includes the 2-(bromomethyl)thiazol-4-yl and 5-fluorobenzonitrile moieties, which is a precursor for PET radioligand [18F]SP203, using a new synthon for Sonogashira coupling . Additionally, a scalable synthesis of 2-bromo-3-fluorobenzonitrile through bromodeboronation of aryl boronic acids has been developed, demonstrating the generality of this transformation .
Molecular Structure Analysis
Structural and computational studies have been conducted on various bromo- and fluoro-substituted benzonitriles. For example, a novel dimer of 4-bromo-3-fluorobenzonitrile was crystallized and studied using spectroscopic methods and computational simulations, which included Hirshfeld surface analysis and NBO and QTAIM analyses to study the attractive forces involved in the crystal structure . These studies are indicative of the types of molecular structure analyses that could be applied to 2-(Bromomethyl)-5-fluorobenzonitrile.
Chemical Reactions Analysis
The reactivity of halogenated benzonitriles, such as 2-(Bromomethyl)-5-fluorobenzonitrile, can be inferred from studies on similar compounds. For instance, the synthesis of 2,4-dibromo-5-fluorobenzonitrile and its potential use in synthesizing fluoroquinolone intermediates has been described . The presence of both bromine and fluorine in these molecules suggests that they can undergo various chemical reactions, such as nucleophilic aromatic substitution, to yield a wide range of products.
Physical and Chemical Properties Analysis
The physical and chemical properties of halogenated benzonitriles have been extensively studied. For example, the spectroscopic and second harmonic generation studies of 5-bromo-2-methoxybenzonitrile have been carried out using DFT calculations, predicting its NLO properties . Similarly, DFT computational methods have been used to analyze the geometric structure, vibrational spectra, NLO, NBO, electronic transitions, and thermodynamic properties of 5-fluoro-2-methylbenzonitrile . These studies provide insights into the physical and chemical properties that could be expected for 2-(Bromomethyl)-5-fluorobenzonitrile.
Relevant Case Studies
While the provided papers do not directly discuss case studies involving 2-(Bromomethyl)-5-fluorobenzonitrile, they do provide examples of how related compounds have been synthesized and analyzed, which can be extrapolated to the compound . For instance, the synthesis of 5-bromo-2-isobutoxybenzonitrile as a key intermediate of Febuxostat demonstrates the pharmaceutical relevance of such intermediates . Additionally, an energetic study of monofluorobenzonitriles provides a comprehensive understanding of their structural and electronic properties, which are crucial for their application in various fields .
科学的研究の応用
ブロックコポリマーの合成
2-(ブロモメチル)-5-フルオロベンゾニトリルは、ブロックコポリマーの合成に使用できます。 例えば、4-ブロモメチルベンゾイルクロリドを得るために使用でき、これはその後、可逆的付加断片化連鎖移動(RAFT)重合によってポリ(スチレン-b-メチルメタクリレート)ブロックコポリマーの合成に使用されます .
β-置換アクリレートの調製
この化合物は、β-置換アクリレートの調製のための有機ビルディングブロックとして機能することができます . これらのアクリレートは、ポリマー、コーティング、接着剤、シーラントの製造において幅広い用途があります。
t-ブチル2-(フェニルチオメチル)プロペノエートの合成
2-(ブロモメチル)-5-フルオロベンゾニトリルは、t-ブチル2-(フェニルチオメチル)プロペノエートの調製に使用できます . この化合物は、有機合成における有用な中間体です。
t-ブチル3-(フェニルチオ)-2-(フェニルチオメチル)プロペノエートの合成
この化合物は、t-ブチル3-(フェニルチオ)-2-(フェニルチオメチル)プロペノエートの調製にも使用できます . これは、有機合成におけるもう1つの有用な中間体です。
3-(フェニルチオ)-2-(フェニルスルフィニルメチル)プロペノエートの合成
2-(ブロモメチル)-5-フルオロベンゾニトリルは、3-(フェニルチオ)-2-(フェニルスルフィニルメチル)プロペノエートの調製に使用できます . この化合物は、有機合成における有用な中間体です。
β-ラクタムの合成
この化合物は、対応するアミドの環化によるβ-ラクタムの合成において重要な役割を果たします . β-ラクタムは、ペニシリンやセファロスポリンなどの抗生物質のクラスです。
特性
IUPAC Name |
2-(bromomethyl)-5-fluorobenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrFN/c9-4-6-1-2-8(10)3-7(6)5-11/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SROUFENEQQOQIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C#N)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10621523 | |
| Record name | 2-(Bromomethyl)-5-fluorobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10621523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
217661-27-3 | |
| Record name | 2-(Bromomethyl)-5-fluorobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10621523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![6-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B1289008.png)

![1-[1-(Propan-2-yl)pyrrolidin-3-yl]methanamine](/img/structure/B1289013.png)


